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molecular formula C10H14FN3 B8513140 3-Fluoro-4-pyrrolidin-1-ylbenzene-1,2-diamine

3-Fluoro-4-pyrrolidin-1-ylbenzene-1,2-diamine

Cat. No. B8513140
M. Wt: 195.24 g/mol
InChI Key: CBNQALAMSIISHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338594B2

Procedure details

To a mixture of 2-fluoro-6-nitro-3-pyrrolidin-1-ylaniline (285 mg, 1.26 mmol) in ethanol (20 ml) was added a slurry of Raney nickel (approximately 100 mg) in ethanol. The mixture was stirred under a hydrogen atmosphere (1 atm) at rt overnight. The reaction was purged of hydrogen, flushed with nitrogen and then filtered through a pad of Celite® using ethanol to rinse. The filtrate was concentrated under reduced pressure to afford crude product (43 mg, 17%) which was used without purification. 1H NMR (300 MHz, DMSO-d6) 6.19 (dd, J=8.4, 1.5 Hz, 1H), 5.89 (dd, J=8.4, 8.4 Hz, 1H), 4.30 (s, 2H), 4.20 (s, 2H), 2.94-3.07 (m, 4H), 1.72-1.89 (m, 4H); ES-MS m/z 196.3 (MH)+; HPLC RT (Method B) 1.08 min.
Name
2-fluoro-6-nitro-3-pyrrolidin-1-ylaniline
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
17%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:7][CH:6]=[C:5]([N+:14]([O-])=O)[C:3]=1[NH2:4]>C(O)C.[Ni]>[F:1][C:2]1[C:8]([N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:7][CH:6]=[C:5]([NH2:14])[C:3]=1[NH2:4]

Inputs

Step One
Name
2-fluoro-6-nitro-3-pyrrolidin-1-ylaniline
Quantity
285 mg
Type
reactant
Smiles
FC1=C(N)C(=CC=C1N1CCCC1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen atmosphere (1 atm) at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purged of hydrogen
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
WASH
Type
WASH
Details
to rinse
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C(=CC=C1N1CCCC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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